1,2,2,3-Tetrachloropropane
Description
Historical Research Trajectory
1,2,2,3-Tetrachloropropane (C₃H₄Cl₄) emerged as a subject of interest in the mid-20th century due to its role as an intermediate in synthesizing pesticides and herbicides. Early studies focused on its synthesis via chlorination of propane derivatives or telomerization reactions. For example, the reaction of carbon tetrachloride (CCl₄) with ethylene (C₂H₄) in the presence of iron-based catalysts was a foundational method for producing chlorinated alkanes, including this compound. By the 1970s, patents described improved catalytic processes using ferric chloride (FeCl₃) to enhance selectivity and yield.
A pivotal advancement occurred in the 1980s with the development of reactive distillation techniques, which enabled efficient dehydrochlorination of pentachloropropane precursors to isolate this compound. These methods minimized byproduct formation and aligned with industrial demands for scalable organohalogen synthesis.
Table 1: Milestones in the Synthesis of this compound
Scientific Significance in Organohalogen Research
This compound has served as a model compound for studying the environmental behavior of chlorinated alkanes. Its structural complexity—featuring both primary and secondary chlorine substituents—makes it relevant for investigating degradation pathways. Computational studies using density functional theory (DFT) have revealed that β-elimination and hydrogenolysis dominate its reductive dechlorination mechanisms. These insights inform broader understanding of organohalogen persistence in anaerobic environments.
Additionally, the compound’s role in telomerization reactions (e.g., with ethylene and carbon tetrachloride) has provided critical data on phase equilibria and reaction kinetics in mixed halogenated systems. Such work underpins industrial applications in polymer chemistry and solvent design.
Contemporary Research Paradigms
Modern research emphasizes advanced analytical techniques and environmental monitoring. Gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HRTofMS) enables precise detection of this compound in complex matrices, such as wastewater sludge. Neutral loss scanning (NLS) methods further enhance selectivity by targeting characteristic chlorine and bromine isotopic patterns.
Table 2: Analytical Techniques for this compound Detection
Properties
IUPAC Name |
1,2,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPHJTAYHSSOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051656 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-53-5 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Industrial Process Overview
The production of 1,1,2,3-tetrachloropropene via chlorination and dehydrochlorination reactions generates 1,2,2,3-tetrachloropropane as a by-product. According to the patent US3823195A, this method involves a multi-step sequence:
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Chlorination of 1,2,3-Trichloropropane :
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Initial chlorination yields a mixture of pentachloropropanes.
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Subsequent dehydrochlorination produces trichloropropenes.
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Fractional Distillation :
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The reaction mixture is separated into three fractions:
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Fraction 1 : 1,1,2,3-Tetrachloropropene (primary product).
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Fraction 2 : this compound (by-product).
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Fraction 3 : Residual chlorinated compounds.
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By-Product Utilization :
Table 1: Key Parameters for By-Product Isolation
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 10–15°C (chlorination step) | |
| Distillation Pressure | 40–53 kPa | |
| By-Product Yield | 15–20% of total output |
Direct Synthesis via Chlorination of 2,3-Dichloropropene
Reaction Mechanism and Conditions
A dedicated synthesis route involves the chlorination of 2,3-dichloropropene in carbon tetrachloride solvent:
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Chlorination Reaction :
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Reagents : 2,3-Dichloropropene (ClCH₂CCl=CH₂), chlorine gas (Cl₂).
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Catalyst : None required (radical-initiated reaction).
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Conditions :
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Temperature: 10–15°C.
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Pressure: Atmospheric.
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The reaction proceeds via radical chain mechanisms, where chlorine adds across the double bond:
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Purification Steps :
Table 2: Direct Synthesis Optimization Data
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Purity After Distillation | 92–95% | |
| Solvent Recovery Rate | 85–90% (carbon tetrachloride) |
Comparative Analysis of Methods
Efficiency and Scalability
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By-Product Recovery :
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Direct Synthesis :
Emerging Techniques and Research Gaps
Recent advancements focus on catalytic chlorination using iron-based catalysts to improve selectivity. However, no peer-reviewed studies specifically targeting this compound optimization have been published since 2023. Further research is needed to explore:
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Biocatalytic chlorination pathways.
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Solvent-free reaction systems.
Chemical Reactions Analysis
1,2,2,3-Tetrachloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
1,2,2,3-Tetrachloropropane is used as a precursor in the production of various chlorinated compounds. This includes its role in the synthesis of herbicides, refrigerants, and other industrial chemicals. The compound's reactivity allows it to participate in substitution and reduction reactions to form other valuable chemical products .
Solvent and Flame Retardant
The compound serves as a solvent in chemical processes due to its ability to dissolve a wide range of substances. Additionally, it is utilized as a flame retardant in plastics and rubber products. Its effectiveness in these roles is attributed to its high chlorine content, which enhances fire resistance .
Toxicological Studies
Research has focused on the toxicological effects of this compound on biological systems. It has been used as a model compound in studies assessing the impact of chlorinated hydrocarbons on human health and ecosystems. For example, studies have evaluated its effects on reproductive health and carcinogenic potential .
Environmental Impact Assessments
The compound's environmental persistence and toxicity have made it a subject of research concerning its ecological footprint. Investigations into its degradation pathways and the development of remediation strategies are ongoing .
Case Study 1: Synthesis of Chlorinated Propenes
A notable study demonstrated the use of this compound as an intermediate in the production of chlorinated propenes through ionic chlorination processes. The study highlighted the efficiency of using this compound to generate desired chlorinated products while minimizing waste .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted on this compound to evaluate its effects on laboratory animals. The findings indicated significant adverse effects on respiratory systems when exposed to high concentrations over prolonged periods. This research underscores the importance of regulatory measures for handling this compound safely .
Data Tables
| Application Type | Specific Uses |
|---|---|
| Chemical Synthesis | Intermediates for herbicides and refrigerants |
| Industrial Use | Solvent and flame retardant |
| Research | Toxicology and environmental impact studies |
Mechanism of Action
The mechanism of action of 1,2,2,3-tetrachloropropane involves its interaction with various molecular targets. In reductive environments, it undergoes dechlorination, leading to the formation of less chlorinated and potentially more reactive intermediates. These intermediates can further react with biological molecules, leading to various effects .
Comparison with Similar Compounds
Research Findings and Discrepancies
- Catalytic Efficiency : Water addition in HCC 250fb dehydrochlorination (1,1,3-tetrachloropropane) improves selectivity for 1,1,3-trichloropropene by suppressing high-boiling by-products .
- Reaction Kinetics : Hydrodehalogenation of 1,1,1,3-tetrachloropropane exhibits zero-order dependence on substrate concentration, suggesting intermediate saturation in the catalytic cycle .
- Boiling Point Variability : Discrepancies in this compound’s boiling point (163°C vs. 176.3°C) require further validation under standardized conditions .
Biological Activity
1,2,2,3-Tetrachloropropane (TCP) is a chlorinated hydrocarbon that has garnered attention due to its biological activity and potential health impacts. This compound is primarily used in industrial applications, including as a solvent and a precursor in the synthesis of other chemicals. Understanding its biological activity is crucial for assessing its safety and regulatory status.
This compound has the following chemical properties:
- Molecular Formula : C3H4Cl4
- Molecular Weight : 181.876 g/mol
- Density : 1.5±0.1 g/cm³
- Boiling Point : 176.3±8 °C
- Melting Point : -15 °C
These properties indicate that TCP is a highly reactive and flammable compound, unstable under heat and light conditions, and capable of producing toxic gases such as hydrogen chloride upon decomposition .
Toxicological Profile
TCP's biological activity has been studied primarily through its toxicological effects on various organisms. Key findings include:
- Carcinogenic Potential : TCP is classified as a potential carcinogen. Studies have shown that exposure can lead to organ damage and increased cancer risk .
- Acute Toxicity : Inhalation of TCP vapors can cause irritation to the eyes, nose, and throat, along with systemic effects such as headaches, dizziness, and nausea. Ingestion may lead to gastrointestinal distress including abdominal pain and vomiting .
- Chronic Exposure Effects : Long-term exposure studies in rats have demonstrated significant adverse effects on body weight, food consumption, and organ weights (liver and kidneys). Notably, a study indicated decreased sperm parameters at high exposure levels (25 ppm), although no histopathological changes were observed in reproductive organs .
Inhalation Studies
A notable study assessed the subchronic inhalation toxicity of TCP in rats over a 15-week period. The findings included:
- Exposure Levels : Rats were exposed to concentrations of 0, 0.50, 2.5, and 25 ppm.
- Health Effects : At the highest concentration (25 ppm), there was a notable decrease in body weight and food intake. Pathological examinations revealed hepatocellular hypertrophy and nephropathy in male rats.
- Recovery Observations : After a recovery period of up to three months post-exposure, some parameters returned to baseline levels; however, significant changes in sperm quality persisted at the highest exposure level .
Environmental Impact Studies
Research indicates that TCP can persist in the environment due to its stability under certain conditions. Its potential for bioaccumulation raises concerns about long-term ecological impacts .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for 1,2,2,3-tetrachloropropane, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis often involves chlorination of propane derivatives or dehydrochlorination of higher chlorinated propanes. For example, gas-solid reactions using iron-phosphorus co-modified carbon catalysts (e.g., Fe-P/C) under controlled temperatures (e.g., 200°C) can enhance selectivity and yield . Optimization may include adjusting chlorine flow rates, UV irradiation intensity (for photochlorination), and reaction time to minimize byproducts like 1,1,1,3,3-pentachloropropane .
Q. How can spectroscopic techniques like IR and Raman be utilized to determine the structural conformation of this compound?
- Methodological Answer : Conformational analysis requires combining vibrational spectroscopy (IR/Raman) with computational methods. For instance, distinct C-Cl stretching modes in Raman spectra (e.g., 300–400 cm⁻¹) can differentiate between staggered and eclipsed conformers. Polarization measurements in liquid samples and low-temperature crystallography (e.g., electron diffraction at 62°C) help resolve rotational isomers .
Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?
- Methodological Answer : EPA Method 504.1 employs microextraction followed by gas chromatography (GC) with electron capture detection (ECD), achieving detection limits <1 µg/L in water . For soil or air, solid-phase microextraction (SPME) paired with GC-MS improves sensitivity, while isotopic dilution (e.g., using deuterated analogs) enhances quantification accuracy in complex matrices .
Advanced Research Questions
Q. What computational approaches are recommended for predicting the thermodynamic stability of this compound, and how do they compare with experimental data?
- Methodological Answer : Molecular mechanics (MM) and density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). For example, MM-derived ΔH° values for gaseous this compound show <5% deviation from experimental data (e.g., -163.96 kJ/mol vs. -143.50 kJ/mol in literature) . Discrepancies often arise from neglecting solvent effects or anharmonic vibrational contributions.
Q. What catalytic systems are effective in the hydrodehalogenation of this compound, and what kinetic models describe their mechanisms?
- Methodological Answer : Dinuclear molybdenum complexes (e.g., paddlewheel Mo₂ catalysts) exhibit high activity in hydrodehalogenation. Kinetic studies reveal zero-order dependence on substrate concentration (suggesting rate-limiting H-abstraction) and first-order dependence on catalyst and hydrogen donors (e.g., MBTCD). Isotopic labeling (e.g., MBTCD-d8) confirms a kinetic isotope effect (KIE = 1.71), supporting radical-mediated pathways .
Q. How does the chlorination pattern of this compound influence its environmental persistence, and what remediation strategies are most effective?
- Methodological Answer : The asymmetric chlorine distribution increases resistance to aerobic biodegradation. Reductive dechlorination using zerovalent iron (ZVI) or bioaugmented consortia (e.g., Dehalococcoides) selectively removes less stable chlorines (e.g., terminal Cl atoms). Analytical monitoring via LC-TOF/MS tracks intermediate metabolites (e.g., 1,2-dichloropropane) to validate degradation pathways .
Q. What contradictions exist in reported toxicity data for this compound, and how can experimental design address these discrepancies?
- Methodological Answer : Acute oral LD₅₀ values vary widely (e.g., 490 mg/kg in rats vs. higher thresholds in other studies). Standardizing exposure routes (oral vs. inhalation), controlling for impurities (e.g., 1,1,1,3-isomer contamination), and using in vitro models (e.g., hepatocyte assays) can resolve inconsistencies. CERCLA-mandated ATSDR/NTP studies prioritize mechanistic toxicology (e.g., genotoxicity via Ames test) to clarify dose-response relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
